molecular formula C8H12ClN3O2 B15315805 2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanoic acid

2-Amino-4-(4-chloro-3-methyl-1h-pyrazol-1-yl)butanoic acid

Cat. No.: B15315805
M. Wt: 217.65 g/mol
InChI Key: NZZWCFOGEZVQCH-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid is a non-proteinogenic amino acid derivative characterized by a pyrazole ring substituted with chlorine and methyl groups at positions 4 and 3, respectively, linked to a butanoic acid backbone. The compound’s molecular formula is C₉H₁₃ClN₃O₂, with a molar mass of approximately 231.68 g/mol (calculated based on structural analogs ).

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

2-amino-4-(4-chloro-3-methylpyrazol-1-yl)butanoic acid

InChI

InChI=1S/C8H12ClN3O2/c1-5-6(9)4-12(11-5)3-2-7(10)8(13)14/h4,7H,2-3,10H2,1H3,(H,13,14)

InChI Key

NZZWCFOGEZVQCH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Cl)CCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under acidic conditions.

    Chlorination and Methylation: The pyrazole ring is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.

    Attachment to Butanoic Acid: The chlorinated and methylated pyrazole is then attached to a butanoic acid backbone through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

2-Amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to modulation of their activity. The chlorine and methyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 3-methyl group on the pyrazole in the target compound introduces steric hindrance and lipophilicity compared to the unsubstituted pyrazole in the ChemBK analog . This may reduce solubility in polar solvents but enhance membrane permeability in biological systems.
  • Heterocycle Diversity : Benzimidazole-based compounds (e.g., ) exhibit distinct electronic properties due to fused aromatic systems, whereas pyrazole rings offer hydrogen-bonding sites (N–H groups) for targeted interactions.

Hypothesized Physicochemical Properties

  • Solubility: The target compound’s pyrazole ring and polar amino/acid groups suggest moderate water solubility, though the 3-methyl group may lower it compared to the 2-methylbutanoic acid analog .
  • Thermal Stability : Pyrazole derivatives generally exhibit high thermal stability (>200°C), which could make the compound suitable for high-temperature applications in material science .

Research Findings and Limitations

  • Synthesis: No direct synthesis protocols for the target compound are documented in the provided evidence. However, methods for analogous pyrazole-amino acids involve nucleophilic substitution or coupling reactions .
  • Biological Studies : Evidence for antimicrobial or metabolic effects is absent, though structurally related compounds (e.g., methionine analogs) show roles in bacterial growth regulation .
  • Material Characterization : Ionic liquid crystal behavior observed in methionine sulfonate salts highlights a research gap for exploring the target compound’s mesomorphic properties.

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